molecular formula C17H19NO6S B12191717 Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate

Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate

Cat. No.: B12191717
M. Wt: 365.4 g/mol
InChI Key: CLADAZDVHWPBON-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate is a complex organic compound with the molecular formula C17H19NO6S and a molecular weight of 365.40 g/mol . This compound features a piperidine ring, a chromone moiety, and an ester functional group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromone Moiety: The chromone structure can be synthesized through the cyclization of ortho-hydroxyaryl ketones with carboxylic acids.

    Sulfonylation: The chromone derivative is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving appropriate amines and aldehydes.

    Esterification: Finally, the ester group is introduced through esterification reactions using ethanol and acid catalysts.

Industrial production methods often involve optimizing these steps to increase yield and reduce costs, utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The chromone moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C17H19NO6S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 1-(2-oxochromen-6-yl)sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C17H19NO6S/c1-2-23-17(20)13-4-3-9-18(11-13)25(21,22)14-6-7-15-12(10-14)5-8-16(19)24-15/h5-8,10,13H,2-4,9,11H2,1H3

InChI Key

CLADAZDVHWPBON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3

Origin of Product

United States

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